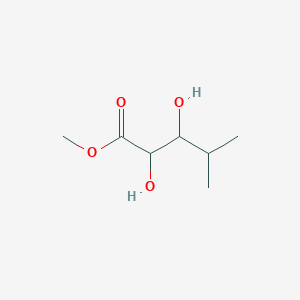
Methyl2,3-dihydroxy-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2,3-dihydroxy-4-methylpentanoate is an organic compound with the molecular formula C7H14O4 It is a derivative of pentanoic acid and contains two hydroxyl groups and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl2,3-dihydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the reduction of α-aceto-α-hydroxybutyrate to 3-hydroxy-2-keto-3-methylpentanoate, followed by further reduction to 2,3-dihydroxy-3-methylpentanoate. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction and esterification reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2,3-dihydroxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2,3-dioxo-4-methylpentanoate or 2,3-dihydroxy-4-methylpentanoic acid.
Reduction: Formation of 2,3-dihydroxy-4-methylpentanol.
Substitution: Formation of 2,3-dihalo-4-methylpentanoate derivatives.
Aplicaciones Científicas De Investigación
Methyl2,3-dihydroxy-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism of action of Methyl2,3-dihydroxy-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The compound’s hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Methyl2,3-dihydroxy-4-methylpentanoate can be compared with other similar compounds, such as:
2,3-Dihydroxy-3-methylpentanoic acid: Similar structure but lacks the methyl ester group.
2,3-Dihydroxy-3-methylvalerate: Another derivative with similar functional groups.
3-Hydroxy-2-keto-3-methylpentanoate: An intermediate in the synthesis of this compound.
The uniqueness of this compound lies in its combination of hydroxyl and ester groups, which confer distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C7H14O4 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
methyl 2,3-dihydroxy-4-methylpentanoate |
InChI |
InChI=1S/C7H14O4/c1-4(2)5(8)6(9)7(10)11-3/h4-6,8-9H,1-3H3 |
Clave InChI |
PXGIKWRXGVWCBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C(=O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















